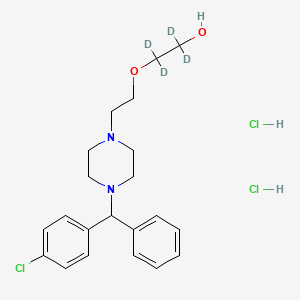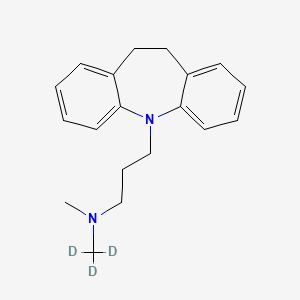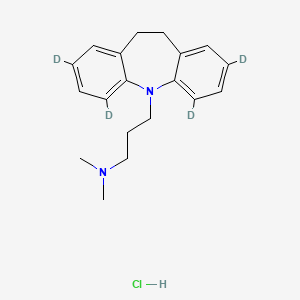
Selegiline-d5 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selegiline hydrochloride, USP is a levorotatory acetylenic derivative of phenethylamine . It is commonly referred to in the clinical and pharmacological literature as l-deprenyl . N-Desmethyl Selegiline- [d5] hydrochloride is the labelled analogue of N-Desmethyl Selegiline hydrochloride, which is an impurity of selegiline .
Synthesis Analysis
A chemoenzymatic approach has been reported for the synthesis of Selegiline . This approach involves an imine reductase-catalyzed process, which is a key step in the synthesis .Molecular Structure Analysis
Selegiline has a molecular weight of 187.2808 . Its IUPAC Standard InChI isInChI=1S/C13H17N/c1-4-10-14 (3)12 (2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 . Chemical Reactions Analysis
Selegiline is a selective, irreversible inhibitor of Type B monoamine oxidase . It is used in newly diagnosed patients with Parkinson’s disease . It may slow progression of the clinical disease and delay the requirement for levodopa therapy .Physical And Chemical Properties Analysis
Selegiline has a chemical formula of C13H17N . It is a small molecule with a molecular weight of 187.286 .科学的研究の応用
Quantification in Pharmaceuticals : A study by Sangamithra et al. (2019) developed and validated a sensitive method for quantifying Selegiline HCl in bulk and pharmaceutical formulations. This method is significant for ensuring the accurate dosage in pharmaceuticals.
Transdermal System Analysis : Azzaro et al. (2007) conducted a study on the pharmacokinetics and bioavailability of Selegiline administered through a transdermal system in healthy volunteers. This research is important for understanding how Selegiline can be effectively delivered into the bloodstream without oral ingestion.
Nanoemulsion for Parkinson’s Disease : Kumar et al. (2016) explored the development of a nanoemulsion loaded with Selegiline for direct nose-to-brain delivery, aiming to enhance the management of Parkinson’s disease. This novel delivery method could potentially improve the drug's effectiveness.
Recovery After Stroke : Research by Sivenius et al. (2001) suggested that Selegiline could facilitate recovery after a cerebral infarction, highlighting its potential neuroprotective properties.
Treatment of Sleep Disorders : A study by Grewal et al. (2002) examined Selegiline's effectiveness in treating periodic limb movements in sleep, expanding its potential therapeutic applications beyond Parkinson’s disease.
Transdermal Film for Parkinson’s Disease : Bali et al. (2019) focused on developing a transdermal film of Selegiline HCl for managing Parkinson’s disease, aiming to overcome the issues related to its oral administration.
Mucoadhesive Microspheres : Monajjemzadeh et al. (2018) investigated the formulation of mucoadhesive microspheres of Selegiline to improve its therapeutic efficacy and bioavailability.
Neuroprotective Strategy : Langston & Tanner (2000) discussed Selegiline's role as a neuroprotective agent in Parkinson’s disease, stemming from its ability to inhibit MAO-B.
Cardiovascular Activity : Abassi et al. (2004) studied the cardiovascular effects of Selegiline in comparison to another drug, providing insights into its potential impacts on the cardiovascular system.
Oxidative Stress and Apoptosis in Heart Failure : A study by Qin et al. (2003) indicated that Selegiline could reduce oxidative stress and myocyte apoptosis in heart failure, suggesting its potential benefits in cardiac conditions.
Safety And Hazards
Selegiline has been classified as having acute toxicity - Oral Category 4 (H302), Specific target organ toxicity — repeated exposure Category 1 (H372), and Chronic aquatic toxicity Category 2 (H411) . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe dust, and keep away from heat and sources of ignition .
将来の方向性
Selegiline has been used in the treatment of Parkinson’s disease and major depressive disorder . It is provided in the form of a capsule or tablet taken by mouth or orally disintegrating tablets taken on the tongue for Parkinson’s disease and as a patch applied to skin for depression . Future research may focus on its potential uses in other neurological disorders .
特性
CAS番号 |
1217705-21-9 |
|---|---|
製品名 |
Selegiline-d5 HCl |
分子式 |
C13H12D5N·HCl |
分子量 |
228.78 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
14611-52-0 (unlabelled) |
同義語 |
Selegiline D5 Hydrochloride; [2H5]-R-(-)-Deprenyl hydrochloride |
タグ |
Selegiline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








